Colletol

Description

Significance of Polyketides in Chemical Biology and Drug Discovery Research

Polyketides represent a significant class of natural products with widespread medical and economic importance. They serve as the basis for numerous clinically used medicines, including anti-infectives like erythromycin (B1671065) A and its derivatives (e.g., azithromycin (B1666446), clarithromycin) and anticancer compounds such as ixabepilone. beilstein-journals.orgresearchgate.net The potent bioactivity of polyketides stems from their intricate structures, which feature high functional group density and rich stereochemistry. beilstein-journals.org Many reduced polyketides are macrocyclic, leading to significant conformational constraints that allow them to present their functionality in a defined three-dimensional manner, enabling binding to biological targets with high affinity. beilstein-journals.org

The biosynthesis of polyketides is carried out by large multienzyme complexes called polyketide synthases (PKSs). researchgate.net Modular PKSs, particularly in bacteria, assemble polyketide chains with exquisite stereocontrol, which is intimately linked to their biological activity. beilstein-journals.orgresearchgate.net This makes the control of stereochemistry a key area of research for generating new polyketide structures through synthetic biology. beilstein-journals.orgresearchgate.net Recent advances in understanding polyketide biosynthesis, including the identification of novel enzymes and pathways, provide valuable resources for genetic engineering to modify structures and create new compounds. nih.gov The structural diversity and potent bioactivities of trans-acyltransferase (trans-AT) polyketides, for instance, have garnered significant attention in drug development. nih.gov

The field of polyketide research is a cross-disciplinary subject in chemical biology, holding great potential for the discovery of novel drugs. researchgate.net Approaches in this area include the synthesis of isotopically-labeled precursors and the analysis of resulting labeling patterns. beilstein-journals.org Furthermore, the manipulation of polyketide biosynthesis through combinatorial biosynthesis, integrating genetic, chemical, biochemical, bioinformatic, and biotechnological approaches, is a focus for discovering novel polyketide compounds. researchgate.net

Historical Perspective of Colletol within Macrolactone Chemistry Research

Macrolactones, defined as lactones with more than 8 atoms in the ring, have been a subject of increasing interest since the early 20th century. acs.org Natural macrocyclic lactones exhibit a broad spectrum of properties, including those relevant to perfumery, phytotoxicity, pheromone activity, insecticide activity, and medicinal properties such as antibiotic and cytotoxic effects. acs.org They display a wide range of ring sizes, from 8-membered octalactins to large 60-membered quinolidomicins. acs.orgresearchgate.net

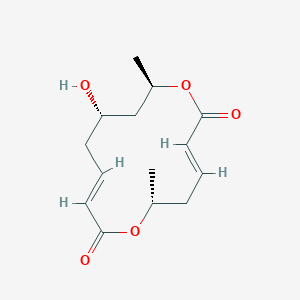

This compound is a 14-membered macrolactone. nih.gov The study of macrolactones often involves challenging synthetic endeavors due to their complex structures. The total synthesis of macrolactones is a significant area within organic chemistry research. For example, the total synthesis of (-)-colletol has been reported, highlighting the chemical efforts involved in accessing this compound. acs.org Research in macrolactone chemistry also includes the development of new synthetic approaches, such as those utilizing ring-closing metathesis, and investigations into chemoenzymatic assembly to create diverse macrolactone libraries. mdpi.comresearchgate.net The structural complexity, particularly the stereochemistry, of macrolactones can make their structural assignment challenging, often requiring methods like X-ray diffraction and total synthesis, although bioinformatic analysis is increasingly used. researchgate.net

Scope and Academic Relevance of this compound Investigations

The academic relevance of studying compounds like this compound lies in several areas. As a polyketide and a macrolactone, this compound is relevant to research in natural product chemistry, organic synthesis, and chemical biology. Investigations into this compound contribute to the broader understanding of polyketide biosynthesis, macrolactone synthesis strategies, and the potential biological roles of such molecules.

The scope of this compound investigations can encompass various aspects, including its isolation from natural sources, the elucidation of its biosynthetic pathway, the development of synthetic routes for its preparation and that of its analogs, and the exploration of its biological activities. While specific detailed research findings on the biological activities of this compound itself were not extensively detailed in the provided search results, the general significance of polyketides and macrolactones in drug discovery underscores the academic relevance of studying individual compounds within these classes. beilstein-journals.orgresearchgate.netnih.govncsu.edu The creation of databases compiling information on macrolactones, including their molecular characteristics and biological activities, further highlights the academic interest in this class of compounds for drug discovery research. ncsu.edu Academic research often aims to explore the applicability and usefulness of coursework and findings to various life domains, including vocational preparation and personal growth, and contributes to the body of knowledge in a field. ed.govresearchgate.neteditage.com The study of natural products like this compound aligns with these aims by advancing chemical knowledge and potentially leading to the discovery of new agents with practical applications.

Structure

3D Structure

Properties

Molecular Formula |

C14H20O5 |

|---|---|

Molecular Weight |

268.3 g/mol |

IUPAC Name |

(3E,6R,9E,12S,14R)-12-hydroxy-6,14-dimethyl-1,7-dioxacyclotetradeca-3,9-diene-2,8-dione |

InChI |

InChI=1S/C14H20O5/c1-10-5-3-7-14(17)19-11(2)9-12(15)6-4-8-13(16)18-10/h3-4,7-8,10-12,15H,5-6,9H2,1-2H3/b7-3+,8-4+/t10-,11-,12+/m1/s1 |

InChI Key |

YWQZBDUTAGUPGW-VGAGTADTSA-N |

Isomeric SMILES |

C[C@@H]1C/C=C/C(=O)O[C@@H](C[C@H](C/C=C/C(=O)O1)O)C |

Canonical SMILES |

CC1CC=CC(=O)OC(CC(CC=CC(=O)O1)O)C |

Synonyms |

colletol |

Origin of Product |

United States |

Occurrence and Isolation Methodologies of Colletol from Natural Sources

The journey to studying Colletol begins with its discovery in the natural world. Researchers have identified specific organisms that synthesize this compound, primarily within the fungal kingdom. The isolation from these sources is a meticulous process, requiring precise techniques to obtain the pure compound.

Identification of this compound-Producing Organisms

The production of this compound is predominantly associated with certain fungal and microbial sources.

The primary producers of this compound are fungi belonging to the genus Colletotrichum, a group of ascomycete fungi known for their diverse metabolic capabilities. cabidigitallibrary.orgfrontiersin.orgnih.gov Various species within this genus have been identified as sources of a wide array of secondary metabolites, including this compound. researchgate.net Species such as Colletotrichum capsici, the causative agent of anthracnose in chili peppers, and Colletotrichum gloeosporioides, a well-known plant pathogen and endophyte, are notable producers. cabidigitallibrary.orgnih.gov

The identification of these fungal sources typically involves the isolation of the fungus from a host plant showing symptoms of anthracnose, followed by cultivation on a suitable nutrient medium like Potato Dextrose Agar (PDA). cabidigitallibrary.org Morphological and molecular techniques are then employed to confirm the identity of the fungal species. ulisboa.pt

Table 1: Fungal Sources of this compound

| Fungal Species | Common Association |

|---|---|

| Colletotrichum capsici | Pathogen of chili peppers (anthracnose) |

| Colletotrichum gloeosporioides | Pathogen and endophyte of various plants |

Plant Sources Implicated in this compound Production

While plants themselves are not known to directly produce this compound, they play a crucial role as hosts for the endophytic and pathogenic fungi that synthesize the compound. nih.govmdpi.com Endophytic fungi reside within the tissues of a host plant without causing any apparent disease, and in some cases, they exist in a symbiotic relationship. frontiersin.orgscilit.com

Colletotrichum species, including those that produce this compound, have been isolated from a wide variety of plant tissues. nih.govresearchgate.net The presence of the fungus within the plant tissue implies that the plant's internal environment and metabolic precursors may influence the production of secondary metabolites like this compound by the endophytic fungus. Therefore, the investigation of plant sources is critical for the discovery of novel this compound-producing fungal strains.

Table 2: Examples of Host Plants for this compound-Producing Fungi

| Host Plant | Fungal Species |

|---|---|

| Chili Pepper (Capsicum annuum) | Colletotrichum capsici |

| Various tropical and subtropical plants | Colletotrichum gloeosporioides |

Advanced Extraction and Isolation Strategies for Natural Products Research

Once a this compound-producing organism is identified and cultivated, the next critical phase is the extraction and purification of the compound. This multi-step process employs a range of chemical and physical separation techniques to isolate this compound from a complex mixture of other fungal metabolites.

Solvent-Based Extraction Optimization for this compound Precursors

The initial step in isolating this compound involves extracting the crude mixture of metabolites from the fungal culture. This is typically achieved through solvent extraction, where the choice of solvent is crucial for maximizing the yield of the target compound. osti.gov

For fungal cultures, the mycelium and the fermentation broth are often separated. The metabolites can then be extracted from either or both components. Ethyl acetate (B1210297) is a commonly used solvent for the extraction of moderately polar polyketides like this compound from fungal broths due to its efficiency in partitioning organic compounds from an aqueous medium. nih.gov The optimization of the extraction process may involve adjusting parameters such as the solvent-to-broth ratio, extraction time, and pH of the aqueous phase to enhance the recovery of this compound and its biosynthetic precursors.

Chromatographic Fractionation Techniques in this compound Isolation Research

Following the initial solvent extraction, the crude extract contains a complex mixture of compounds. Chromatographic techniques are indispensable for the separation and purification of this compound from this mixture. teledynelabs.comlibretexts.org

Column Chromatography is a fundamental technique used for the initial fractionation of the crude extract. teledynelabs.com The extract is loaded onto a column packed with a stationary phase, most commonly silica (B1680970) gel. kanto.com.mycolumn-chromatography.com A solvent or a mixture of solvents (the mobile phase) is then passed through the column. Compounds within the extract separate based on their differential affinities for the stationary and mobile phases. For a compound like this compound, a gradient elution, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity (e.g., by adding ethyl acetate), is often employed to separate the components of the extract into different fractions.

Thin-Layer Chromatography (TLC) is a rapid and effective tool used to monitor the progress of the column chromatography separation and to identify the fractions containing the desired compound. nih.gov By comparing the retention factor (Rf) of the spots on the TLC plate with that of a known standard (if available), researchers can pool the fractions that are rich in this compound.

Preparative-Scale Isolation Methods for Academic Study

For the purpose of detailed structural elucidation and biological activity studies, a highly pure sample of this compound is required. Preparative High-Performance Liquid Chromatography (Prep-HPLC) is a high-resolution chromatographic technique used for the final purification of the compound. springernature.comthermofisher.comresearchgate.net

In Prep-HPLC, the partially purified fractions from column chromatography are injected into a column with a highly efficient stationary phase. springernature.com A precisely controlled mobile phase is pumped through the column, leading to a very fine separation of the components. The eluent is monitored by a detector (e.g., UV-Vis), and the fraction corresponding to the this compound peak is collected. The choice of the column (e.g., C18 reversed-phase) and the mobile phase (e.g., a mixture of methanol (B129727) and water or acetonitrile (B52724) and water) is optimized to achieve the best separation. nih.gov This method allows for the isolation of this compound in high purity, suitable for spectroscopic analysis such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) to confirm its structure. d-nb.infonih.govnih.govwiley.comcatalent.com

Table 3: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Hexane |

| Ethyl acetate |

| Methanol |

Elucidation of Colletol Biosynthetic Pathways

Enzymology of Colletol Biosynthesis

The enzymatic machinery responsible for the synthesis of polyketides like this compound is complex, involving a large multifunctional enzyme known as a polyketide synthase (PKS) and a series of tailoring enzymes that modify the initial polyketide chain.

The backbone of this compound is assembled by a Type I PKS. These are large, modular enzymes where each module is responsible for one cycle of chain elongation. The PKS iteratively condenses simple acyl-CoA precursors, typically acetyl-CoA and malonyl-CoA, to build the polyketide chain. The general mechanism involves a series of domains within each PKS module that carry out specific functions.

Table 1: Core Domains of a Fungal Type I Polyketide Synthase Module

| Domain | Abbreviation | Function |

| Acyltransferase | AT | Selects the appropriate extender unit (e.g., malonyl-CoA) and transfers it to the Acyl Carrier Protein. |

| Acyl Carrier Protein | ACP | Tethers the growing polyketide chain and the extender unit via a phosphopantetheine arm. |

| Ketosynthase | KS | Catalyzes the Claisen condensation reaction, extending the polyketide chain by two carbons. |

| Ketoreductase | KR | Reduces the β-keto group to a hydroxyl group. |

| Dehydratase | DH | Dehydrates the β-hydroxyacyl intermediate to form a double bond. |

| Enoyl Reductase | ER | Reduces the double bond to a saturated carbon-carbon bond. |

| Thioesterase | TE | Catalyzes the release of the completed polyketide chain, often through intramolecular cyclization to form the macrolactone ring. |

The specific sequence and combination of these domains within the PKS modules determine the final structure of the polyketide backbone, including the placement of methyl groups and the degree of reduction at various positions. For this compound, the PKS would be programmed to generate a 14-carbon chain with specific stereochemistry at the methyl-bearing and hydroxyl-bearing carbons.

Following the synthesis and cyclization of the polyketide backbone by the PKS, the resulting macrolactone is often further modified by a series of tailoring enzymes. These enzymes introduce additional functional groups and are responsible for the final structural diversity of natural products. For this compound, which possesses a hydroxyl group, such modifications are crucial.

Table 2: Putative Post-PKS Modification Enzymes in this compound Biosynthesis

| Enzyme Class | Specific Function in this compound Biosynthesis (Hypothetical) |

| Cytochrome P450 Monooxygenases | Introduction of the hydroxyl group at C-12. |

| Methyltransferases | While the methyl groups in this compound are likely incorporated by the PKS using methylmalonyl-CoA, post-PKS methylations are common for other macrolides. |

Genetic Basis of this compound Biosynthesis

The enzymes involved in the biosynthesis of a specific polyketide are typically encoded by a set of genes clustered together on the fungal chromosome. This cluster is known as a biosynthetic gene cluster (BGC).

While the specific BGC for this compound has not been explicitly identified and characterized, genome mining of Colletotrichum truncatum would be the primary method for its discovery. frontiersin.org Bioinformatic tools can identify putative PKS genes and other genes encoding tailoring enzymes that are co-located in the genome. The presence of a Type I PKS gene alongside genes for enzymes like cytochrome P450 monooxygenases would be strong evidence for a this compound BGC.

The production of secondary metabolites like this compound is often tightly regulated and can be influenced by various environmental and developmental cues. nih.gov Studies on gene expression in Colletotrichum truncatum under different culture conditions could reveal the regulatory networks controlling the this compound BGC. Transcription factors encoded within or near the BGC often play a key role in activating the expression of the biosynthetic genes.

Isotopic Labeling and Tracer Studies for Pathway Mapping

Isotopic labeling studies are a powerful tool for elucidating biosynthetic pathways. By feeding the producing organism with precursors labeled with stable isotopes (e.g., ¹³C or ¹⁸O), the incorporation of these isotopes into the final product can be traced, providing direct evidence for the building blocks and the sequence of their assembly.

For this compound, feeding experiments with ¹³C-labeled acetate (B1210297) and propionate (B1217596) would be expected to reveal the origin of the carbon atoms in the polyketide backbone. For example, feeding with [1-¹³C]acetate and [2-¹³C]acetate would result in a specific labeling pattern in the this compound molecule, which can be analyzed by NMR spectroscopy. This would confirm its polyketide origin and could help to delineate the specific starter and extender units used by the PKS. Similarly, the use of ¹⁸O-labeled precursors or molecular oxygen could pinpoint the origin of the oxygen atoms in the macrolactone ring and the hydroxyl group. While specific isotopic labeling studies for this compound are not available in the literature, this methodology remains a cornerstone for mapping polyketide biosynthetic pathways. nih.govmdpi.com

Heterologous Expression Systems for Biosynthetic Pathway Reconstruction

The reconstruction of biosynthetic pathways in heterologous hosts is a powerful strategy for elucidating the functions of genes within a cluster, characterizing enzymatic reactions, and producing novel compounds. This approach involves expressing the genes from the native producer organism in a well-characterized host that is more amenable to genetic manipulation and fermentation. For many fungal secondary metabolites, particularly polyketides, host organisms such as Aspergillus oryzae, Aspergillus nidulans, and the yeast Saccharomyces cerevisiae are commonly employed due to their established genetic tools and capacity to express complex eukaryotic enzymes.

Despite the general success of this strategy for a variety of fungal natural products, a thorough review of the current scientific literature reveals a significant gap in the study of this compound biosynthesis. Specifically, the biosynthetic gene cluster (BGC) responsible for the production of this compound in Colletotrichum species has not yet been identified or characterized. The identification of the complete set of genes encoding the polyketide synthase (PKS) and any tailoring enzymes (e.g., reductases, cyclases, hydroxylases) is a fundamental prerequisite for any attempts at heterologous expression.

Consequently, there are no published research findings detailing the reconstruction of the this compound biosynthetic pathway in any heterologous expression system. The absence of this foundational genetic information means that studies to express this compound-producing enzymes, reconstitute the pathway, or generate this compound and its intermediates in a heterologous host have not been undertaken.

Therefore, it is not possible to provide detailed research findings or data tables related to the heterologous expression of the this compound biosynthetic pathway at this time. Future research will first need to focus on genome mining and functional genomics within a known this compound-producing Colletotrichum strain to identify and delineate the this compound BGC. Once these genes are discovered, subsequent work can then focus on their expression and characterization in suitable heterologous hosts to fully elucidate the biosynthetic pathway.

Chemical Synthesis Methodologies for Colletol

Total Synthesis Approaches to Colletol

The total synthesis of this compound has been achieved through various routes, each highlighting different strategic approaches to assemble the intricate macrolactone structure. An enantioselective synthesis was developed that successfully produced this compound, along with the related natural products colletodiol (B1247303) and grahamimycin A. nih.gov One approach accomplished the synthesis of (-)-colletol, confirming its absolute configuration. acs.org These syntheses provide a framework for understanding the core challenges and effective solutions in constructing this class of molecules.

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For the macrolactone core of this compound, the primary disconnection is typically the ester bond of the lactone, revealing a hydroxy acid seco-acid precursor. This linear precursor is then further disconnected into smaller, more manageable fragments.

A common strategy involves breaking the carbon skeleton into two main fragments. For instance, one synthetic plan for the related compound colletodiol, from which this compound can be derived, relied on coupling a 5-hydroxy-1-enoate and a 7-hydroxy-1,3-dienoate. nih.gov This approach simplifies the complex target into two less complex building blocks, each containing some of the required stereochemical information. The synthesis of these fragments often originates from simple, achiral starting materials like ethyl sorbate. nih.gov

Key Retrosynthetic Disconnections for this compound:

| Target Bond/Functional Group | Precursor Molecule | Strategic Advantage |

|---|---|---|

| Macrolide Ester Bond | Hydroxy Acid (Seco-acid) | Simplifies the cyclic system to a linear one, making the final step a macrolactonization. |

| Central C-C Bond | Two smaller, functionalized fragments (e.g., hydroxy enoates) | Allows for a convergent approach where complex fragments are prepared separately and joined late in the synthesis. wikipedia.org |

The biological activity of natural products is often dependent on their specific three-dimensional structure. Therefore, controlling the stereochemistry during synthesis is paramount. In the synthesis of this compound and its precursors, several stereocontrolled methods have been employed.

One of the most critical steps is the introduction of chirality using asymmetric reactions. For example, the enantioselective synthesis of colletodiol utilizes an enantio- and regioselective Sharpless asymmetric dihydroxylation. nih.gov This powerful reaction installs two adjacent hydroxyl groups with a predictable stereochemical outcome, setting the absolute configuration of key stereocenters in the molecule. Other strategies involve using chiral starting materials or substrate-controlled reactions where the existing stereocenters in the molecule direct the stereochemical outcome of subsequent reactions. nih.gov For example, chelation-controlled reductions can be used to establish the stereochemistry of new hydroxyl groups relative to existing ones. nih.gov

The construction of this compound relies on a toolkit of modern organic reactions. The final and often most challenging step is the macrolactonization, the formation of the 10-membered ring. acs.org Various reagents and conditions can be employed for this transformation, and the choice is often critical to avoid dimerization or oligomerization of the linear precursor. acs.org

Beyond the ring-closing step, other key reactions are essential for building the carbon skeleton and installing the necessary functional groups. Palladium-catalyzed reactions, for instance, are used for crucial bond-forming events. nih.gov The synthesis of colletodiol, a direct precursor to this compound, employed a palladium-catalyzed reduction to form a key intermediate. nih.gov

Summary of Key Reactions in this compound Synthesis:

| Reaction Type | Purpose in Synthesis | Example Reagent/Catalyst |

|---|---|---|

| Macrolactonization | Formation of the 10-membered lactone ring from the linear hydroxy acid. | Yamaguchi or Shiina macrolactonization conditions. |

| Sharpless Asymmetric Dihydroxylation | Enantioselective formation of a diol, establishing key stereocenters. | AD-mix-β |

| Palladium-Catalyzed Reduction | Stereoselective reduction of specific functional groups. | Palladium catalyst with a hydride source. nih.gov |

| Coupling Reactions | Joining of key fragments to build the carbon skeleton. | Esterification, Wittig reaction, or other C-C bond forming reactions. |

Development of New Synthetic Strategies for this compound Analogues

The total synthesis of a natural product opens the door to creating analogues—structurally similar molecules that are not found in nature. These analogues are invaluable for studying structure-activity relationships (SAR) and developing new therapeutic agents. nih.gov The development of synthetic strategies for this compound analogues focuses on flexibility, allowing for the introduction of diverse functional groups at various positions on the molecular scaffold. google.com

Synthetic strategies can be broadly categorized as linear, convergent, or divergent. wikipedia.org While a linear synthesis builds a molecule step-by-step, this approach is often inefficient for creating a library of analogues.

Convergent Synthesis: In this approach, different fragments of the molecule are synthesized independently and then combined in the final stages. wikipedia.org This is highly efficient for producing the natural product itself. For creating analogues, one of the fragments can be systematically modified before the coupling step, leading to a series of related final products. google.com

Divergent Synthesis: This strategy is particularly powerful for generating molecular diversity from a single, advanced common intermediate. researchgate.netnih.gov A late-stage intermediate in the this compound synthesis could be subjected to a variety of different chemical transformations, each leading to a unique analogue. nih.gov This allows for the rapid generation of a library of related compounds for biological screening. nih.gov For example, a common macrocyclic core could be functionalized at different positions through oxidation, reduction, or coupling reactions.

The creation of specific stereoisomers of this compound analogues requires precise control over the three-dimensional arrangement of atoms. Asymmetric synthesis protocols are essential for this purpose.

Enantioselective Protocols: These methods are used to create a molecule with a specific "handedness" (enantiomer). As seen in the synthesis of this compound itself, reactions like the Sharpless asymmetric dihydroxylation can establish the absolute stereochemistry early in the synthesis. nih.gov For creating analogues, employing different enantiomers of a chiral catalyst can provide access to the opposite enantiomer of the target molecule. nih.gov

Diastereoselective Protocols: When a molecule has multiple stereocenters, many diastereomers are possible. Diastereoselective reactions are used to selectively form one desired diastereomer over the others. This is often achieved through substrate control, where the existing stereocenters of an advanced intermediate direct the approach of reagents, leading to a single, predictable outcome. nih.gov The development of new catalytic, diastereoselective methods is an active area of research for efficiently producing complex molecules and their analogues. nih.gov

Semi-Synthetic Modifications of this compound Precursors

The macrolide this compound, identified as (3Z,6R,9Z,12S)-12-hydroxy-6,14-dimethyl-1,7-dioxacyclotetradeca-3,9-diene-2,8-dione, is a natural product isolated from the fungus Colletotrichum truncatum. While the total synthesis of this compound has been successfully achieved, the scientific literature available does not provide specific details on the semi-synthetic modifications of its immediate precursors.

Research into the modification of macrolides often focuses on altering the final natural product to enhance its biological activity or to probe structure-activity relationships. This is a common strategy in medicinal chemistry to develop new therapeutic agents. These modifications can include esterification, etherification, oxidation, or reduction of functional groups, as well as more complex structural changes.

In the broader context of macrolide chemistry, semi-synthetic approaches are prevalent. For instance, derivatives of the well-known macrolide erythromycin (B1671065) have been extensively developed, leading to clinically important antibiotics like azithromycin (B1666446) and clarithromycin. These modifications typically involve chemical transformations of the erythromycin scaffold to improve its acid stability, pharmacokinetic properties, and spectrum of activity.

While direct examples of semi-synthetic modifications of this compound precursors are not detailed in the available research, the general principles of macrolide modification suggest potential avenues for creating this compound analogs. Such hypothetical modifications could target the hydroxyl group or the double bonds within the macrolide ring of a precursor molecule.

For example, the hydroxyl group at the C12 position of a this compound precursor could be a target for various chemical transformations. Esterification with different acyl groups could be explored to potentially modulate the compound's lipophilicity and cell permeability. Furthermore, oxidation of this hydroxyl group to a ketone would yield a different class of derivative.

Investigation of Colletol Structural Analogs and Derivatives

Design Principles for Colletol Analogs

The design of this compound analogs is guided by established principles of medicinal chemistry, primarily focusing on structure-activity relationship (SAR) studies and rational design based on putative mechanisms of action.

SAR studies of this compound and its naturally occurring analogs provide foundational insights into the chemical features essential for their biological activity. This compound is a 14-membered macrolide, and it is often co-isolated with several structurally related compounds from fungi of the Colletotrichum genus. These natural analogs, including Colletodiol (B1247303), Colletoketol, and Colletallol, offer a natural starting point for understanding which parts of the molecule are critical for its function.

While Colletodiol itself exhibits only mild antibiotic activity, a related compound, Grahamimycin A (also known as Colletoketol), has demonstrated significant activity against a variety of pathogenic microorganisms, including several species of bacteria, as well as blue-green and green algae, and five types of fungi. This suggests that the oxidation state at specific positions within the macrolide ring plays a crucial role in its biological efficacy.

Table 1: Naturally Occurring Analogs of this compound

| Compound | Structural Difference from this compound | Reported Biological Activity |

| This compound | - | Baseline |

| Colletodiol | Dihydroxy functionality | Mild antibiotic activity |

| Colletoketol (Grahamimycin A) | Keto functionality | Significant activity against bacteria, algae, and fungi |

| Colletallol | Additional hydroxyl group | - |

This table is generated based on available data and is intended for illustrative purposes. The absence of reported activity does not necessarily indicate a lack of activity.

The comparison between these naturally occurring scaffolds indicates that the presence and nature of oxygen-containing functional groups are key determinants of the bioactivity profile.

While extensive research on the specific mechanistic pathways of this compound is still developing, the rational design of its analogs can be guided by hypotheses about its potential molecular targets. For macrolides in general, known mechanisms of action often involve interference with cellular processes such as protein synthesis or enzyme function. The design of novel this compound derivatives may therefore involve modifications intended to enhance interactions with such hypothetical targets. This can include altering the molecule's stereochemistry, introducing new functional groups to probe specific binding pockets, or modifying the macrolide ring size to alter its conformational properties. However, specific examples of this compound analog design explicitly based on mechanistic hypotheses are not yet widely reported in the scientific literature.

Synthetic Strategies for this compound Derivatives

The creation of novel this compound derivatives relies on a range of synthetic methodologies, from the direct chemical modification of the natural product to the total synthesis of designed analogs.

Direct chemical modification of the this compound molecule offers a straightforward route to a variety of derivatives. These transformations can target the existing functional groups, such as the hydroxyl groups, to introduce new moieties and explore their impact on the molecule's properties. Standard organic chemistry reactions can be employed to achieve these modifications, allowing for the systematic alteration of the this compound scaffold.

The generation of chemical libraries based on the this compound scaffold is a powerful approach for exploring a wider range of chemical diversity and identifying compounds with novel activities. This can be achieved through combinatorial chemistry approaches, where a common core structure is systematically decorated with a variety of chemical building blocks. While the concept is applicable, large-scale, diverse chemical libraries specifically based on the this compound framework have not been extensively documented in publicly available research.

The total synthesis of this compound and its analogs has been a significant focus of synthetic organic chemistry. These efforts not only provide access to the natural product for further study but also open up avenues for creating a diverse range of non-natural derivatives. Key strategies employed in the synthesis of the this compound macrolide core include various macrolactonization techniques. Notable examples include the Boden-Keck macrolactonization and the Yamaguchi protocol, which have been successfully utilized in the total synthesis of this compound and related compounds. These methods enable the crucial ring-closing step to form the 14-membered lactone ring.

Impact of Structural Modifications on Molecular Interactions (In Vitro)

The ultimate goal of synthesizing this compound analogs is to investigate how structural changes affect their interactions at a molecular level, which is typically assessed through in vitro assays. These studies are essential for building a comprehensive understanding of the SAR and for identifying promising lead compounds for further development.

While a comprehensive dataset comparing a wide range of systematically modified this compound derivatives is not yet available, the initial comparisons of natural analogs provide some preliminary insights. The enhanced activity of Grahamimycin A (Colletoketol) compared to Colletodiol strongly suggests that the presence of a ketone at a specific position is favorable for its antimicrobial activity. This finding can guide the design of future analogs, for example, by synthesizing derivatives with different substituents at this position to probe the steric and electronic requirements for optimal activity.

Further in vitro studies on synthetically derived this compound analogs are necessary to build a more detailed picture of how modifications to the macrolide ring, the stereochemistry of its substituents, and the nature of its functional groups influence its molecular interactions and biological effects.

Mechanistic Studies of Colletol S Biological Interactions in Vitro and Molecular Level

Molecular Targets and Pathways Elucidation

The specific molecular targets and biological pathways directly influenced by Colletol are not yet well-defined in existing research. Fungi from the Colletotrichum genus are known to produce a wide array of secondary metabolites, including polyketides, peptides, and terpenes, which play a role in the fungus's pathogenicity and interaction with its host researchgate.netfrontiersin.org. This compound, along with related compounds like colletodiol (B1247303) and colletoketol, is recognized as a phytotoxic metabolite, suggesting its molecular targets are likely crucial to plant cell viability frontiersin.orgresearchgate.net. However, the precise enzymes, receptors, and signaling molecules that this compound interacts with to exert its effects remain an area requiring further investigation.

Enzyme Inhibition and Activation Studies

Currently, there is a notable absence of specific studies in the available literature that detail the inhibitory or activatory effects of this compound on particular enzymes. While related research on other metabolites from Colletotrichum species has explored enzyme interactions, such as the non-competitive inhibition of α-glucosidase by citrinin derivatives, similar kinetic and inhibition studies for this compound have not been reported researchgate.net. Therefore, no specific enzyme targets for this compound have been identified or characterized.

Receptor Binding and Signaling Pathway Modulation

There is no available scientific evidence from receptor binding assays or signaling pathway analyses that specifically implicates this compound. The broader context of Colletotrichum research indicates that the secondary metabolites produced by the fungus are critical for pathogenesis, which involves complex signaling interactions between the fungus and its host plant researchgate.netfrontiersin.org. However, studies have not yet singled out this compound to describe its direct binding to any cellular receptors or its specific role in modulating known signaling pathways.

Protein-Ligand Interaction Analysis

Detailed analyses of the protein-ligand interactions for this compound, such as those provided by molecular docking or co-crystallization studies, are not present in the current body of research. While these techniques have been applied to other fungal metabolites to elucidate their binding modes with protein targets, this compound has not been the subject of such investigations researchgate.netresearchgate.net. Consequently, the specific molecular interactions, such as hydrogen bonding or hydrophobic interactions, that would govern this compound's binding affinity to a protein target are unknown.

Cellular Response Mechanisms (In Vitro)

The effects of this compound at the cellular level have been preliminarily explored, revealing potential cytotoxic or cytostatic activities. These findings provide a foundation for understanding its broader biological role, particularly as a phytotoxin involved in plant disease researchgate.net.

Effects on Cellular Processes at a Molecular Level

Research has indicated that this compound and its derivatives can impact cell proliferation. One study investigating compounds isolated from the endophytic fungus Trichocladium sp. identified Colletodiol and two related derivatives, noting that they exhibited significant inhibitory effects on the proliferation of mouse spleen cells in vitro researchgate.net. This suggests that this compound may interfere with fundamental cellular processes such as cell cycle progression or induce apoptosis, although the precise molecular mechanisms driving this inhibition have not been elucidated.

Table 1: In Vitro Inhibitory Effects of Colletodiol and Derivatives on Mouse Spleen Cell Proliferation

| Compound | IC50 Value (μM) |

| Colletodiol | 0.52 |

| Derivative 1 | 0.19 |

| Derivative 2 | 0.24 |

| Data sourced from a study on metabolites from Trichocladium sp. researchgate.net |

Intracellular Signaling Cascades Influenced by this compound

There is no information available in the scientific literature regarding specific intracellular signaling cascades that are influenced by this compound. While it is known that phytotoxins can disrupt cellular functions by interfering with signaling pathways crucial for cell survival, growth, and response to stress, the specific cascades targeted by this compound have not been identified. Future research is needed to determine if this compound's biological activities are mediated through the modulation of key signaling pathways such as those involving MAP kinases, transcription factors, or other central signaling hubs.

Unable to Generate Article on the Mechanistic Studies of this compound's Biological Interactions

Following a comprehensive search for scientific literature, it has been determined that there is insufficient available research data to construct a thorough and informative article on the "," specifically focusing on the subsections requested:

Mechanistic Insights from Comparative Studies with Related Compounds

The investigation for dedicated "omics" studies (transcriptomics, proteomics, metabolomics) on this compound did not yield any specific results. This indicates a significant gap in the current scientific literature regarding high-throughput molecular analysis of this particular compound's interactions.

Furthermore, searches for mechanistic and comparative studies that would provide the necessary data to detail this compound's biological interactions in relation to other similar compounds were also unsuccessful. While general information on the broader class of molecules to which this compound may belong is available, specific comparative data and mechanistic insights for this compound itself are not present in the accessible literature.

Without dedicated research on this compound's molecular mechanisms and comparative biological activities, it is not possible to generate a scientifically accurate and detailed article that adheres to the strict outline and content requirements of the user's request. The creation of data tables and in-depth research findings is unachievable due to the absence of primary and secondary research sources focusing on these aspects of this compound.

Therefore, this response serves to inform the user that the requested article cannot be produced at this time due to a lack of available scientific information on the specified topics related to the chemical compound "this compound."

Advanced Analytical Techniques in Colletol Research

Chromatographic Methodologies for Research Applications

Chromatography is a fundamental technique for the separation, identification, and purification of compounds from complex mixtures. In the context of Colletol research, both high-performance liquid chromatography and gas chromatography play pivotal roles.

High-Performance Liquid Chromatography (HPLC) is an indispensable tool in natural product research, offering high resolution and sensitivity for the analysis of non-volatile compounds like this compound. reddit.comfishersci.com Its primary application in this field is the assessment of purity for isolated this compound samples. chromforum.org The principle of HPLC involves the separation of components in a liquid sample as it is pumped through a column packed with a stationary phase. fishersci.com The separation is based on the differential partitioning of the analyte between the mobile phase (a solvent or mixture of solvents) and the stationary phase.

In a typical HPLC workflow for this compound purity assessment, a dissolved sample is injected into the HPLC system. By comparing the resulting chromatogram of the sample to that of a known this compound standard, the presence and quantity of impurities can be determined. The purity is often calculated based on the peak area percentage of the this compound peak relative to the total area of all peaks in the chromatogram. chromforum.org For more accurate quantification, a calibration curve is generated using standards of known concentrations. chromforum.org

Beyond purity analysis, HPLC is instrumental in mechanistic studies of this compound biosynthesis. By coupling HPLC with a mass spectrometer (LC-MS), researchers can trace the incorporation of isotopically labeled precursors into this compound and its biosynthetic intermediates. This allows for the step-by-step mapping of the biosynthetic pathway.

Table 1: Illustrative HPLC Method Parameters for this compound Purity Analysis

| Parameter | Condition |

|---|---|

| Column | C18 reversed-phase (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | Gradient of acetonitrile (B52724) and water |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

| Injection Volume | 20 µL |

| Column Temperature | 25 °C |

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and semi-volatile organic compounds. In the study of fungi from the genus Colletotrichum, which are known producers of this compound, GC is employed to analyze the profile of volatile secondary metabolites. ijirse.inresearchgate.net This analysis can provide insights into the metabolic state of the fungus and may reveal other bioactive compounds produced alongside this compound.

The methodology typically involves GC coupled with Mass Spectrometry (GC-MS). ijirse.inresearchgate.net In this setup, the volatile compounds are first separated based on their boiling points and interaction with the stationary phase in the GC column. As the separated compounds elute from the column, they enter the mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio, providing a unique mass spectrum for each compound that aids in its identification. amazonaws.com

Research on Colletotrichum gloeosporioides has successfully utilized GC-MS to identify a range of volatile secondary metabolites from crude extracts. ijirse.inresearchgate.net These studies provide a blueprint for how GC-MS can be applied to investigate the volatile metabolome of this compound-producing strains.

Table 2: Volatile Metabolites Identified from Colletotrichum gloeosporioides using GC-MS

| Retention Time (min) | Compound Name | Molecular Formula |

|---|---|---|

| 15.2 | Phenol, 2,4-bis(1,1-dimethylethyl)- | C₁₄H₂₂O |

| 17.8 | 1-Hexadecene | C₁₆H₃₂ |

| 19.4 | 1-Hexadecanol | C₁₆H₃₄O |

| 20.9 | Hexadecanoic acid, methyl ester | C₁₇H₃₄O₂ |

| 22.5 | Octadecanoic acid, methyl ester | C₁₉H₃₈O₂ |

Data adapted from studies on Colletotrichum gloeosporioides. ijirse.in

Spectroscopic Techniques for Structural Elucidation in Biosynthesis Studies

Spectroscopic techniques are essential for determining the chemical structure of molecules. In the investigation of this compound and its biosynthetic pathway, Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are of paramount importance.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the de novo structural elucidation of organic molecules. nih.govnih.gov It provides detailed information about the carbon-hydrogen framework of a compound. In the context of this compound biosynthesis, NMR is crucial for determining the precise structure of isolated biosynthetic intermediates. nih.gov

One-dimensional (1D) NMR techniques, such as ¹H and ¹³C NMR, provide information about the different types of protons and carbons in a molecule and their chemical environment. Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), reveal connectivity between atoms, allowing for the piecing together of the molecular structure. mdpi.com By analyzing the NMR spectra of intermediates, researchers can deduce the chemical transformations occurring at each step of the biosynthetic pathway.

Mass Spectrometry (MS) is a highly sensitive analytical technique that measures the mass-to-charge ratio of ions. murdoch.edu.au In this compound research, MS is used for the accurate mass determination of the parent compound and its biosynthetic intermediates, which helps in confirming their molecular formulas. mdpi.com High-resolution mass spectrometry (HRMS) can provide mass measurements with high accuracy, further aiding in formula determination. nih.gov

Furthermore, tandem mass spectrometry (MS/MS) is employed to gain structural information through fragmentation analysis. nih.gov In a typical MS/MS experiment, a specific ion (the precursor ion) is selected, fragmented, and the resulting product ions are analyzed. The fragmentation pattern can provide clues about the structure of the precursor ion.

In the broader context of metabolomics, LC-MS is a key platform for the comprehensive analysis of all small-molecule metabolites in a biological system. murdoch.edu.auukaazpublications.comlabrulez.com By comparing the metabolomic profiles of wild-type and mutant fungal strains (e.g., those with a gene in the this compound biosynthetic pathway knocked out), researchers can identify pathway intermediates that accumulate in the mutants, providing valuable information for pathway elucidation. nih.gov

Chemoproteomics Approaches in Enzyme Identification

Identifying the specific enzymes that catalyze each step in a biosynthetic pathway can be a significant challenge. Chemoproteomics offers a powerful set of tools to address this by using small-molecule probes to identify and isolate enzymes based on their activity or binding properties. nih.gov

In the study of this compound biosynthesis, a chemoproteomics approach could involve the design and synthesis of chemical probes that mimic the structure of biosynthetic intermediates. nih.gov These probes are typically designed with a reactive group that can covalently bind to the active site of the target enzyme and a reporter tag (e.g., biotin (B1667282) or a fluorescent dye) for detection and enrichment. nih.gov

By incubating a cell lysate with such a probe, the enzymes that interact with the intermediate can be captured. Subsequent proteomic analysis, usually involving mass spectrometry, of the captured proteins can then identify the candidate enzymes. nih.gov This activity-based protein profiling (ABPP) approach has been successfully used to identify enzymes in other natural product biosynthetic pathways and represents a promising strategy for discovering the enzymes involved in this compound biosynthesis. nih.govnih.gov

Microscopic and Imaging Techniques for Cellular Interaction Studies

The study of a chemical compound's interaction with cells at a microscopic level is fundamental to modern cell biology and pharmacology. A variety of advanced imaging techniques are routinely employed to provide high-resolution insights into these processes. These methods allow researchers to observe the subcellular localization of a compound, its potential binding sites, and any morphological or functional changes it may induce in the cell.

Fluorescence Microscopy: A Tool for Localization

One of the most powerful techniques for tracking a compound within a cell is fluorescence microscopy. This method would typically involve labeling this compound with a fluorescent tag, or "fluorophore." Once introduced to a cell culture, the fluorescently-labeled this compound could be visualized as it moves across the cell membrane and accumulates in specific subcellular compartments.

Hypothetical Research Application: In a hypothetical study, researchers might tag this compound with a green fluorescent protein (GFP) marker. Upon incubating cells with this tagged compound, they could use a fluorescence microscope to observe its distribution. The resulting images might reveal, for instance, that this compound preferentially accumulates in the mitochondria or the endoplasmic reticulum. This localization would be a crucial first clue to its biological function.

Confocal Microscopy for High-Resolution 3D Imaging

To obtain even more detailed spatial information, scientists often turn to confocal microscopy. This technique eliminates out-of-focus light, resulting in sharper images and the ability to create three-dimensional reconstructions of the cell.

Hypothetical Research Application: Using confocal microscopy, researchers could generate a Z-stack of images of a cell treated with fluorescently-labeled this compound. This would provide a detailed 3D map of the compound's distribution, confirming its presence within specific organelles and revealing its spatial relationship with other cellular structures.

Electron Microscopy for Ultrastructural Analysis

For the highest level of resolution, electron microscopy is the gold standard. This technique uses a beam of electrons instead of light to image the sample, allowing for the visualization of cellular ultrastructure at the nanometer scale.

Hypothetical Research Application: If fluorescence studies suggested that this compound induces changes in cellular morphology, electron microscopy could be used to investigate these alterations in detail. For example, if cells treated with this compound showed signs of stress in the endoplasmic reticulum, transmission electron microscopy (TEM) could be used to visualize the fine structure of this organelle and identify any abnormalities, such as swelling or fragmentation.

Quantitative Image Analysis

Beyond qualitative observation, modern imaging platforms are coupled with powerful software for quantitative analysis. This allows researchers to measure various parameters from the acquired images, providing objective and statistically significant data.

Hypothetical Research Application: Software could be used to quantify the fluorescence intensity of tagged this compound in different cellular regions, providing a measure of its relative concentration. Similarly, changes in the size, shape, or number of organelles in response to this compound treatment could be precisely measured.

The following table provides a hypothetical summary of data that could be generated from such studies:

| Imaging Technique | Hypothetical Observation | Potential Interpretation |

| Fluorescence Microscopy | Punctate green fluorescence observed throughout the cytoplasm. | This compound is internalized by the cell and may be localized to specific vesicles or organelles. |

| Confocal Microscopy | Co-localization of green fluorescence with a red mitochondrial stain. | This compound specifically accumulates within the mitochondria. |

| Transmission Electron Microscopy (TEM) | Swelling of mitochondrial cristae in this compound-treated cells compared to controls. | This compound may interfere with mitochondrial function, leading to morphological changes. |

While the specific application of these advanced microscopic and imaging techniques to the study of this compound is not yet documented in available scientific literature, they represent the key methodologies that would be employed to uncover its cellular interactions and biological effects. Future research in this area would be invaluable in building a comprehensive profile of this chemical compound.

Future Research Directions and Emerging Avenues for Colletol

Unexplored Biosynthetic Pathways and Enzymes

Investigating the complete biosynthetic pathway of Colletol remains a key area for future research. While some steps may be understood, there are likely unexplored enzymes and intermediate compounds involved in its natural production within organisms. Elucidating these pathways at a molecular level can provide valuable insights into how this compound is naturally synthesized. This knowledge could potentially be leveraged for biotechnological production or for the discovery of novel enzymes with unique catalytic activities.

Novel Synthetic Strategies and Methodological Advancements

Developing novel synthetic strategies for this compound is crucial for its potential applications. Current synthetic routes may face challenges in terms of efficiency, scalability, or environmental impact. Future research can focus on developing more convergent, stereoselective, and atom-economical syntheses. Methodological advancements in organic synthesis, such as the use of novel catalysts, flow chemistry, or multicomponent reactions, could significantly improve the accessibility of this compound and its analogs. nano-ntp.comrroij.comsotelolab.es The field of organic synthesis is continuously evolving, with a focus on more sustainable and efficient methods for creating complex molecules. rroij.com Multicomponent reactions, for instance, offer a powerful approach to build molecular complexity rapidly from simple starting materials. nano-ntp.comsotelolab.es

Advanced Mechanistic Characterization at Atomic Resolution

A detailed understanding of this compound's interactions at the molecular and atomic level is essential for uncovering its full potential. Advanced techniques such as high-resolution imaging (e.g., Atomic Force Microscopy) and spectroscopy can provide insights into how this compound interacts with biological targets or self-assembles. bgu.ac.ilmdpi.comresearchgate.netarxiv.org Characterization at atomic resolution can help elucidate binding modes, conformational changes, and the dynamics of these interactions, which are critical for rational design and optimization in various applications. bgu.ac.ilopenaccessjournals.commdpi.com

Computational and In Silico Modeling for Predicting Molecular Interactions

Computational approaches, including molecular docking, molecular dynamics simulations, and quantitative structure-activity relationship (QSAR) modeling, can play a vital role in predicting this compound's molecular interactions and potential biological activities. openaccessjournals.comfrontiersin.orgnih.govamegroups.orgfz-juelich.demdpi.comnih.govchemrxiv.org These in silico methods can help screen potential targets, understand binding affinities, and guide the design of this compound derivatives with improved properties. openaccessjournals.comfrontiersin.orgnih.govnih.gov Computational studies can provide valuable insights that complement experimental findings and accelerate the research process. nih.govamegroups.orgmdpi.comnih.gov

Integration of Multi-Omics Data for Comprehensive Understanding

Integrating data from various omics disciplines, such as genomics, transcriptomics, proteomics, and metabolomics, can provide a comprehensive understanding of this compound's effects on biological systems. nih.govfrontlinegenomics.comuu.senih.govmdpi.comfrontlinegenomics.commixomics.orgoup.comnih.gov Multi-omics analysis can reveal complex interactions, identify biomarkers, and elucidate the intricate molecular mechanisms influenced by this compound. frontlinegenomics.commdpi.comfrontlinegenomics.comnih.gov This integrated approach can help bridge the gap between genetic information and phenotypic outcomes, offering a holistic view of this compound's biological impact. nih.gov

Potential for Sustainable Production via Synthetic Biology

Synthetic biology offers a promising avenue for the sustainable production of this compound. fz-juelich.dearts.ac.ukresearchgate.nettaylorfrancis.comnih.govfrontiersin.orgresearchgate.netnih.govnih.govhudsonlabautomation.com By engineering microorganisms or cell-free systems, it may be possible to create biological factories that produce this compound in a more environmentally friendly and scalable manner compared to traditional chemical synthesis or extraction from natural sources. researchgate.nettaylorfrancis.comnih.govfrontiersin.orgresearchgate.netnih.govnih.govhudsonlabautomation.com This approach can leverage renewable resources and potentially reduce waste generation, contributing to a more sustainable supply chain for this compound. arts.ac.ukresearchgate.nettaylorfrancis.comnih.govhudsonlabautomation.com

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for investigating Colletol’s molecular mechanisms in vitro and in vivo?

- Methodological Answer : Begin with target identification assays (e.g., protein-binding assays or enzymatic activity tests) to map this compound’s interaction pathways. For in vivo studies, employ dose-response models with appropriate control groups to isolate biological effects. Use computational docking simulations (e.g., molecular dynamics) to predict binding affinities, followed by validation via spectroscopic techniques (e.g., NMR or fluorescence quenching) . Ensure reproducibility by documenting reagent sources, buffer conditions, and equipment specifications in line with standardized protocols .

Q. How can researchers optimize this compound’s synthesis process to ensure purity and yield?

- Methodological Answer : Apply Design of Experiments (DoE) to systematically vary reaction parameters (temperature, catalysts, solvent polarity). Characterize intermediates using HPLC-MS or GC-MS for real-time purity assessment. For crystalline products, use X-ray diffraction (XRD) to confirm structural integrity. Include stability testing under varying pH and temperature conditions to identify degradation pathways .

Q. What analytical techniques are critical for characterizing this compound’s physicochemical properties?

- Methodological Answer : Prioritize spectroscopic profiling (FTIR for functional groups, UV-Vis for conjugation systems) and chromatographic separation (HPLC for enantiomeric purity). For thermodynamic properties, conduct differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA). Surface characteristics can be analyzed via SEM-EDS or AFM .

Advanced Research Questions

Q. How should researchers address contradictions in this compound’s reported pharmacokinetic data across studies?

- Methodological Answer : Perform meta-analysis to identify confounding variables (e.g., species-specific metabolism, dosing regimens). Validate findings using compartmental pharmacokinetic modeling paired with in vitro-in vivo extrapolation (IVIVE). Conduct sensitivity analysis to quantify the impact of variables like protein binding or hepatic extraction ratio .

Q. What statistical approaches are suitable for analyzing non-linear dose-response relationships in this compound studies?

- Methodological Answer : Use non-parametric regression models (e.g., LOESS or spline regression) to capture complex dose-response curves. For threshold effects, apply hockey-stick models or segmented regression. Validate assumptions via residual analysis and bootstrapping to assess confidence intervals .

Q. How can interdisciplinary approaches enhance this compound’s mechanistic studies?

- Methodological Answer : Integrate multi-omics data (transcriptomics, proteomics) to map this compound’s systemic effects. Combine cheminformatics (QSAR models) with machine learning (neural networks) to predict off-target interactions. Cross-validate findings using CRISPR-Cas9 gene editing to knockout putative targets .

Q. What strategies improve reproducibility in this compound’s preclinical efficacy studies?

- Methodological Answer : Adopt FAIR data principles (Findable, Accessible, Interoperable, Reusable) by sharing raw datasets, code, and metadata in public repositories (e.g., Zenodo). Use blinded randomized designs and pre-register protocols on platforms like Open Science Framework. Include positive/negative controls and report effect sizes with 95% CIs .

Guidance for Data Transparency and Ethical Compliance

- Data Reporting : Provide supplementary tables with raw spectral data, crystallographic coordinates, and kinetic parameters. Use FigShare or Mendeley Data for public archiving .

- Ethical Standards : Disclose conflicts of interest and adhere to ARRIVE guidelines for animal studies. For human cell lines, verify authentication via STR profiling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.